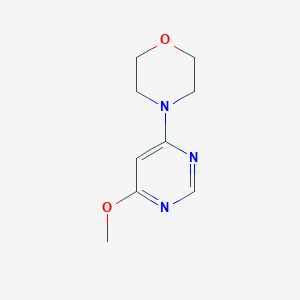![molecular formula C20H27N3O B12229639 3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12229639.png)
3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a piperidine ring, a cyclobutylmethyl group, and a quinazolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions . The cyclobutylmethyl group is then introduced through alkylation reactions. The final step involves the formation of the quinazolinone structure, which can be achieved through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be used to modify the quinazolinone ring or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Medicine: It has potential as a lead compound in the development of new drugs, particularly for targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and quinazolinone structure are key to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidinones and spiropiperidines share structural similarities with the piperidine ring.
Quinazolinone Derivatives: Other quinazolinone compounds, such as BI 1356, have similar core structures but differ in their substituents and pharmacological properties.
Uniqueness
The uniqueness of 3-{[1-(Cyclobutylmethyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C20H27N3O |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[[1-(cyclobutylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C20H27N3O/c1-15-21-19-8-3-2-7-18(19)20(24)23(15)14-17-9-11-22(12-10-17)13-16-5-4-6-16/h2-3,7-8,16-17H,4-6,9-14H2,1H3 |
InChI Key |
GGLQVODPIWBRKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)CC4CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Fluorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12229557.png)
![5-Bromo-4-methoxy-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B12229565.png)
![1-[6-(Hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12229582.png)
![5-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12229590.png)


![5-Bromo-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B12229601.png)
![1-Methyl-4-{[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B12229604.png)

![5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B12229614.png)
![5-Bromo-2-[3-(fluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B12229632.png)

![N,N-dimethyl-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B12229646.png)
![6-{4-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12229652.png)
